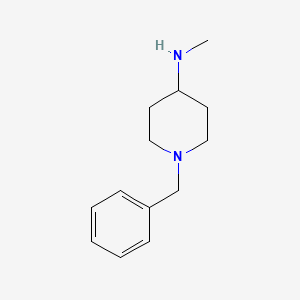

1-benzyl-N-methylpiperidin-4-amine

Description

1-benzyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2. It is also known by other names such as N-benzyl-N-(1-methyl-4-piperidinyl)amine. This compound is a liquid at room temperature and has a boiling point of 110°C at 0.7mBar . It is used in various scientific research applications due to its unique chemical structure and properties.

Propriétés

IUPAC Name |

1-benzyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEQSTMITLEXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399748 | |

| Record name | 1-Benzyl-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7006-50-0 | |

| Record name | N-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7006-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Overview

The reductive amination of 1-benzyl-4-piperidone with methylamine is the most direct and widely reported method. This one-pot procedure involves imine formation followed by reduction, yielding the target compound in high purity.

Synthetic Procedure

- Imine Formation : 1-Benzyl-4-piperidone (1.0 equiv) is reacted with excess methylamine (2.5 equiv) in dichloroethane (DCE) or tetrahydrofuran (THF) at 25–40°C for 4–6 hours.

- Reduction : Sodium triacetoxyborohydride (1.2 equiv) is added, and the mixture is stirred for 12–24 hours.

- Workup : The reaction is quenched with aqueous NaOH, extracted with DCM, and purified via recrystallization or column chromatography.

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–89% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 16–24 hours | |

| Preferred Solvent | DCE |

Advantages : High yield, minimal byproducts, and compatibility with acid-sensitive functional groups.

Limitations : Sodium triacetoxyborohydride is moisture-sensitive, requiring anhydrous conditions.

Multi-Step Synthesis from Pyridine Derivatives

Quaternization and Partial Reduction

This method, detailed in patent literature, involves pyridine intermediates:

- N-Acylation : 3-Amino-4-methylpyridine is acylated with benzyl chloride.

- Quaternization : The product is treated with benzyl bromide to form a pyridinium salt.

- Partial Reduction : Sodium borohydride reduces the pyridinium salt to a 1,2,5,6-tetrahydropyridine derivative.

- Hydrolysis and Reductive Amination : The tetrahydropyridine is hydrolyzed to a ketone, then subjected to reductive amination with methylamine.

Industrial Challenges

- Yield : 70–75% over five steps.

- Reagents : Requires hazardous reagents (benzyl bromide) and chromatographic purification, limiting scalability.

Catalytic N-Monomethylation with Paraformaldehyde

Methodology

A two-step process adapted from hydrogenation protocols:

- Imine Formation : Benzylamine reacts with paraformaldehyde in THF at 120°C.

- Hydrogenation : The imine intermediate is reduced under H₂ (0.5 MPa) at 140°C using a palladium catalyst.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Catalyst | Pd/C | |

| Reaction Time | 9 hours |

Advantages : Avoids pyrophoric reagents; suitable for gram-scale synthesis.

Limitations : Moderate yields and high-pressure conditions.

Comparison of Methods

Efficiency and Scalability

| Method | Yield (%) | Steps | Scalability | Safety Concerns |

|---|---|---|---|---|

| Reductive Amination | 82–89 | 1 | High | Moisture-sensitive reagents |

| Multi-Step Synthesis | 70–75 | 5 | Low | Hazardous intermediates |

| Catalytic Methylation | 68–72 | 2 | Moderate | High-pressure equipment |

Analyse Des Réactions Chimiques

1-benzyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding N-oxide derivative, while reduction with lithium aluminum hydride can produce the fully reduced amine .

Applications De Recherche Scientifique

1-benzyl-N-methylpiperidin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs due to the presence of the piperidine ring, a common motif in medicinal chemistry. The compound’s derivatives are found in more than twenty classes of pharmaceuticals, including alkaloids . Additionally, the benzyl-piperidine structure has been shown to exhibit activity against different viruses, such as the H1N1 influenza virus and SARS-CoV-2 . In the realm of chemical synthesis, this compound serves as a versatile building block for the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mécanisme D'action

The mechanism of action of 1-benzyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to interact with various receptors and enzymes in the body. For instance, it can act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selective release is due to its affinity for the respective transporters and receptors, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparaison Avec Des Composés Similaires

1-benzyl-N-methylpiperidin-4-amine can be compared with other similar compounds, such as N-benzyl-1-methylpiperidin-4-amine and 1-benzyl-4-methylpiperidin-4-amine . These compounds share the piperidine ring structure but differ in the position and nature of the substituents. The unique aspect of this compound is its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the N-methyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Activité Biologique

1-benzyl-N-methylpiperidin-4-amine (1-BNMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of 1-BNMP, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-BNMP has the molecular formula and a molecular weight of approximately 246.35 g/mol. The compound features a benzyl group attached to the nitrogen atom of the piperidine ring, along with a methyl group at the N-methyl position. These structural attributes contribute to its chemical reactivity and biological profile.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C13H20N2 | Anticonvulsant activity; potential for antimicrobial properties |

| 1-benzylpiperidin-4-amine | C12H17N | Lacks the N-methyl group; may exhibit different pharmacological properties |

| N-cyclopropylpiperidin-4-amine | C12H17N | Contains a cyclopropyl group; affects binding affinity |

The biological activity of 1-BNMP is attributed to its interaction with various molecular targets in biological systems. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for various neurological functions. Furthermore, studies suggest that 1-BNMP may exhibit anticonvulsant properties based on animal model investigations, indicating its potential use in treating epilepsy.

Antimicrobial Activity

1-BNMP has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain pathogens, including fungi such as Cryptococcus neoformans and Trichophyton species. The compound's structure allows it to interact with biological targets through receptor binding or enzymatic inhibition, suggesting a multifaceted mechanism of action.

Research Findings

The following table summarizes key research findings related to the biological activity of 1-BNMP:

| Study | Findings | Methodology |

|---|---|---|

| Study on Anticonvulsant Activity | Demonstrated significant anticonvulsant effects in rodent models | Animal testing with controlled doses |

| Antimicrobial Studies | Exhibited antifungal activity against Cryptococcus neoformans | In vitro assays measuring growth inhibition |

| Neurotransmitter Modulation | Suggested modulation of dopamine and serotonin pathways | Neurochemical assays and receptor binding studies |

Case Study 1: Anticonvulsant Effects

In a controlled study, 1-BNMP was administered to rats subjected to induced seizures. The results indicated a marked reduction in seizure frequency compared to control groups, supporting its potential as an anticonvulsant agent.

Case Study 2: Antifungal Activity

A series of in vitro tests were conducted to assess the antifungal efficacy of 1-BNMP against various fungal strains. The compound showed promising results with significant inhibition rates, particularly against Trichophyton species, suggesting its potential as a therapeutic agent in treating fungal infections.

Q & A

Q. What are the primary synthetic routes for 1-benzyl-N-methylpiperidin-4-amine, and how do reaction conditions influence yield?

The compound is commonly synthesized via N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl halide. Partial reduction using sodium borohydride in methanol/water yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine and titanium(IV) isopropoxide . Key factors include:

- Temperature control : Higher temperatures during quaternization (40–60°C) improve reaction rates but may increase side products.

- Solvent selection : Methanol enhances sodium borohydride stability during reduction, while aqueous conditions favor hydrolysis .

- Catalyst use : Titanium(IV) isopropoxide accelerates reductive amination by stabilizing intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Standard methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methyl at δ 1.2–1.4 ppm) .

- Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 204.3 [M+H]) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ ~249 nm) assesses purity, while GC-MS monitors volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural analogs (e.g., 1-benzyl-4-(methylamino)piperidine vs. N-benzyl-N-methylpiperidin-4-amine dihydrochloride). Strategies include:

- Comparative assays : Use standardized receptor-binding assays (e.g., 5-HT inverse agonism in ACP-103 studies) to isolate structural contributors to activity .

- Computational modeling : Docking studies (e.g., with 5-HT receptors) identify steric or electronic effects of substituents .

- Meta-analysis : Cross-reference PubChem data with peer-reviewed studies to validate trends (Table 1) .

Table 1 : Comparison of Piperidine Derivatives’ Biological Activities

Q. What methodologies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during reductive amination to induce stereoselectivity .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) achieves >99% ee, though scalability is challenging .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

- Polar aprotic solvents : DMSO or DMF stabilizes the compound via hydrogen bonding but may promote oxidation at >40°C .

- Aqueous buffers : Stability decreases at pH <4 (protonation of amine) or pH >9 (hydrolysis of benzyl group). Optimal storage: pH 6–8 at 4°C .

- Light sensitivity : UV exposure degrades the benzyl moiety; amber vials are recommended .

Experimental Design Considerations

Q. What controls are essential when assessing this compound’s neuroprotective effects in vitro?

- Positive controls : Use established neuroprotectants (e.g., memantine) to benchmark efficacy .

- Solvent controls : Account for DMSO/ethanol effects on cell viability (limit to ≤0.1% v/v) .

- Metabolic inhibitors : Co-treatment with CYP3A4 inhibitors (e.g., ketoconazole) identifies pharmacokinetic confounding .

Q. How can researchers mitigate side reactions during N-functionalization of this compound?

- Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct reactivity to the benzyl group .

- Low-temperature kinetics : Perform alkylation at –20°C to suppress over-alkylation .

- Inert atmospheres : Nitrogen/argon prevents oxidation during metal-catalyzed reactions (e.g., Suzuki couplings) .

Data Interpretation Challenges

Q. Why do crystallographic studies of this compound derivatives face refinement ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.